molecular formula C16H22N2O4S B15222713 Imidodicarbonic acid, 2-[(5-cyano-2-thienyl)methyl]-, 1,3-bis(1,1-dimethylethyl) ester

Imidodicarbonic acid, 2-[(5-cyano-2-thienyl)methyl]-, 1,3-bis(1,1-dimethylethyl) ester

Cat. No.: B15222713
M. Wt: 338.4 g/mol
InChI Key: RHMOFZTXANVWIP-UHFFFAOYSA-N
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Description

Imidodicarbonic acid, 2-[(5-cyano-2-thienyl)methyl]-, 1,3-bis(1,1-dimethylethyl) ester is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyano group attached to a thienyl ring, and two tert-butyl ester groups. Its chemical properties make it a valuable reagent in organic synthesis and other chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidodicarbonic acid, 2-[(5-cyano-2-thienyl)methyl]-, 1,3-bis(1,1-dimethylethyl) ester typically involves multi-step organic reactions. One common method includes the reaction of 5-cyano-2-thiophenemethanol with imidodicarbonic acid derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Imidodicarbonic acid, 2-[(5-cyano-2-thienyl)methyl]-, 1,3-bis(1,1-dimethylethyl) ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The ester groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Imidodicarbonic acid, 2-[(5-cyano-2-thienyl)methyl]-, 1,3-bis(1,1-dimethylethyl) ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of imidodicarbonic acid, 2-[(5-cyano-2-thienyl)methyl]-, 1,3-bis(1,1-dimethylethyl) ester involves its interaction with specific molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It may interact with enzymes or proteins, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but its unique structure allows for diverse interactions.

Comparison with Similar Compounds

Similar Compounds

  • Imidodicarbonic acid, 2-(4-cyano-5-iodo-2-pyridinyl)-, 1,3-bis(1,1-dimethylethyl) ester
  • Imidodicarbonic acid, 2-(6-chloro-5-methyl-3-pyridazinyl)-, 1,3-bis(1,1-dimethylethyl) ester
  • Imidodicarbonic acid, 2-[(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl)]-, 1,3-bis(1,1-dimethylethyl) ester

Uniqueness

What sets imidodicarbonic acid, 2-[(5-cyano-2-thienyl)methyl]-, 1,3-bis(1,1-dimethylethyl) ester apart from similar compounds is its specific combination of functional groups, which imparts unique reactivity and selectivity in chemical reactions. Its cyano group and thienyl ring provide distinct electronic properties, making it a versatile reagent in various synthetic applications.

Properties

Molecular Formula

C16H22N2O4S

Molecular Weight

338.4 g/mol

IUPAC Name

tert-butyl N-[(5-cyanothiophen-2-yl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

InChI

InChI=1S/C16H22N2O4S/c1-15(2,3)21-13(19)18(14(20)22-16(4,5)6)10-12-8-7-11(9-17)23-12/h7-8H,10H2,1-6H3

InChI Key

RHMOFZTXANVWIP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC=C(S1)C#N)C(=O)OC(C)(C)C

Origin of Product

United States

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